N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine
Overview
Description
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is also known by its IUPAC name, 1,4-dioxaspiro[4.5]decan-8-one oxime . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system and a hydroxylamine functional group.
Mechanism of Action
Mode of Action
It’s known that the compound can be used in a study of microwave-assisted reductive amination .
Biochemical Pathways
The compound is involved in a novel aromatization process, where this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . These derivatives play crucial roles in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.
Scientific Research Applications
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound is structurally similar but lacks the hydroxylamine group.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound contains a hydroxyl group instead of a hydroxylamine group.
Uniqueness
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine is unique due to the presence of both the spirocyclic dioxaspirodecane ring system and the hydroxylamine functional group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQIFYKYWSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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